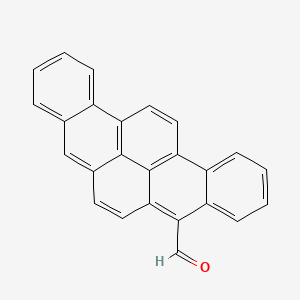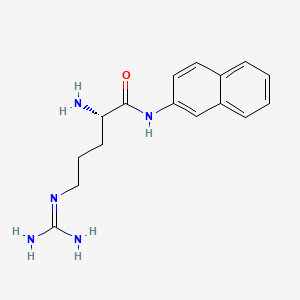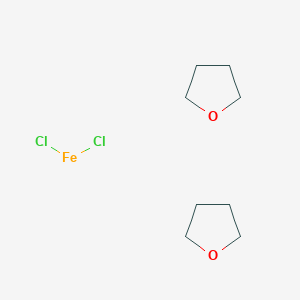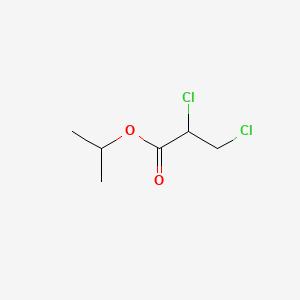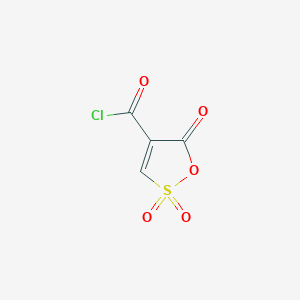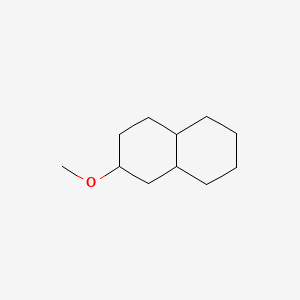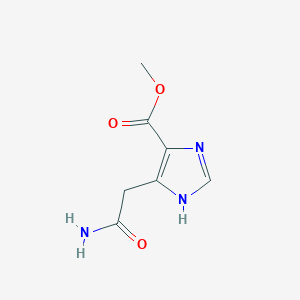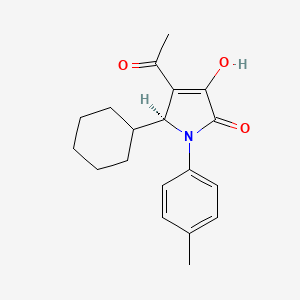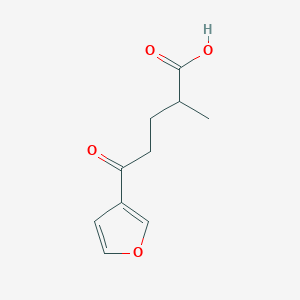
(S)-Batatic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an enantiomer of batatic acid, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Batatic acid typically involves enantioselective methods to ensure the production of the desired enantiomer. One common approach is the asymmetric synthesis, which can be achieved through the use of chiral catalysts or chiral auxiliaries. The reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and purity of the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Batatic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
(S)-Batatic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: this compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-Batatic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
(S)-Batatic acid can be compared with other similar compounds, such as:
®-Batatic acid: The enantiomer of this compound, which has a different three-dimensional arrangement and may exhibit different chemical and biological properties.
Succinic acid: A dicarboxylic acid with similar functional groups but lacking the chiral center.
Valeric acid: A fatty acid with a similar carbon chain length but different functional groups.
The uniqueness of this compound lies in its chiral nature, which allows it to interact with other chiral molecules in a specific manner, making it valuable in asymmetric synthesis and chiral recognition studies.
Propriétés
Numéro CAS |
496-07-1 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
5-(furan-3-yl)-2-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C10H12O4/c1-7(10(12)13)2-3-9(11)8-4-5-14-6-8/h4-7H,2-3H2,1H3,(H,12,13) |
Clé InChI |
IVEUNBPJQOKPGL-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)C1=COC=C1)C(=O)O |
melting_point |
88.5 - 89.5 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


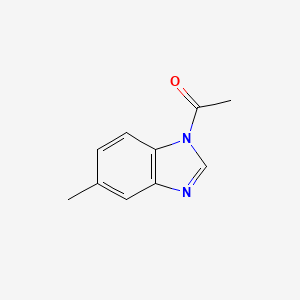
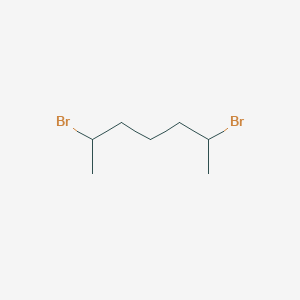
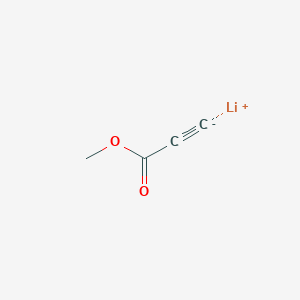
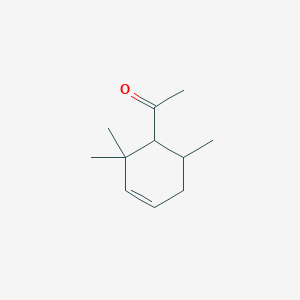
![Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-](/img/structure/B13808421.png)
